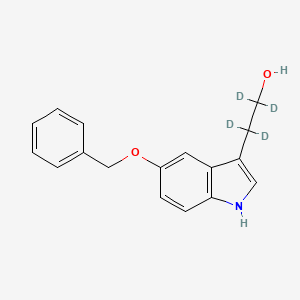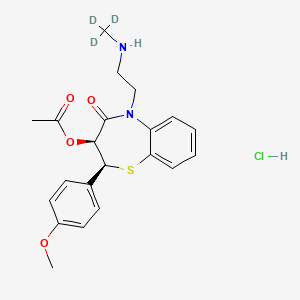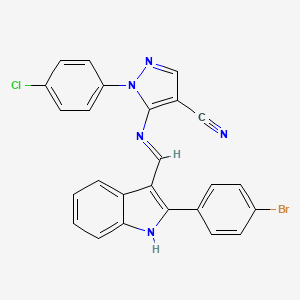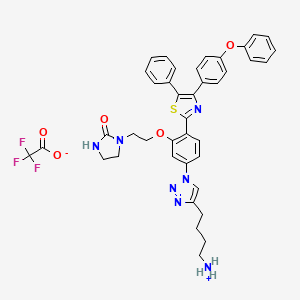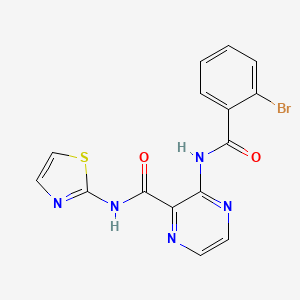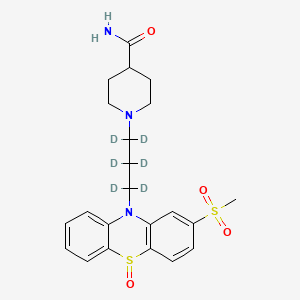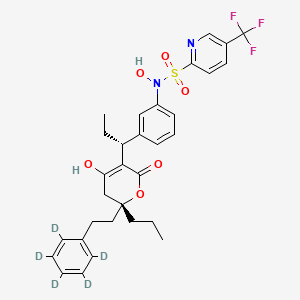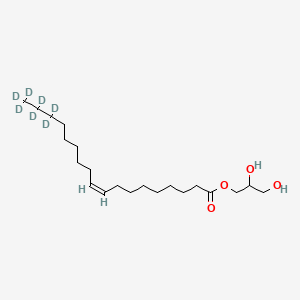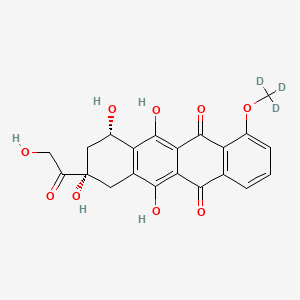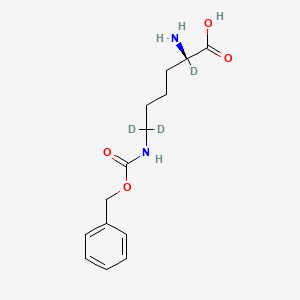
BChE-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BChE-IN-5 is a compound known for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. BChE plays a crucial role in maintaining normal cholinergic function by hydrolyzing acetylcholine, similar to acetylcholinesterase (AChE). Selective inhibition of BChE has been considered a viable therapeutic approach for treating neurodegenerative disorders such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-5 involves a multi-step process. One common method includes the co-immobilization of the enzyme with 0.2 M 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves using g-C3N4 nanosheets, silver ion, and o-phenylenediamine as chromogenic agents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the stability and activity retention of the enzyme preparation suggest that large-scale production could be feasible using similar immobilization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: BChE-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s activity can be assessed using ratiometric fluorescence and colorimetric strategies .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include g-C3N4 nanosheets, silver ion, and o-phenylenediamine. The oxidation-reduction reaction of o-phenylenediamine and silver ion generates 2,3-diaminophenazine, which is used to evaluate the activity of BChE .
Major Products Formed: The major products formed from these reactions include 2,3-diaminophenazine and other fluorescent compounds that can be used to detect BChE activity .
Wissenschaftliche Forschungsanwendungen
BChE-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to develop assays for monitoring BChE activity in human tissues or fluids . In biology, this compound is employed to study the role of BChE in various physiological processes . In medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer’s disease . In industry, this compound can be used in the development of biosensors and other diagnostic tools .
Wirkmechanismus
BChE-IN-5 exerts its effects by inhibiting the activity of butyrylcholinesterase. The enzyme is a serine hydrolase that catalyzes the hydrolysis of esters of choline, including acetylcholine . This compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other substrates. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
BChE-IN-5 is unique compared to other BChE inhibitors due to its high selectivity and potency. Similar compounds include bambuterol, rivastigmine, pancuronium bromide, and NNC 756 . These compounds also inhibit BChE but may have different binding modes and selectivity profiles. For example, rivastigmine is a dual inhibitor of both AChE and BChE, while this compound is more selective for BChE .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of butyrylcholinesterase makes it a valuable tool for studying cholinergic function and developing treatments for neurodegenerative disorders.
Eigenschaften
Molekularformel |
C30H42N4O |
|---|---|
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(2S)-N-[2-(1-benzylazepan-4-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C30H42N4O/c1-2-3-17-31-29(21-26-22-33-28-14-8-7-13-27(26)28)30(35)32-18-15-24-12-9-19-34(20-16-24)23-25-10-5-4-6-11-25/h4-8,10-11,13-14,22,24,29,31,33H,2-3,9,12,15-21,23H2,1H3,(H,32,35)/t24?,29-/m0/s1 |
InChI-Schlüssel |
GZBQVFPQSQFJCG-PEFOLFAWSA-N |
Isomerische SMILES |
CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



